Cuprous thiocyanate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1111-67-7 |

|---|---|

Molecular Formula |

CHNS.Cu CHCuNS |

Molecular Weight |

122.64 g/mol |

IUPAC Name |

copper;thiocyanic acid |

InChI |

InChI=1S/CHNS.Cu/c2-1-3;/h3H; |

InChI Key |

WEKJRGBVEBCTRF-UHFFFAOYSA-N |

SMILES |

C(#N)[S-].[Cu+] |

Canonical SMILES |

C(#N)S.[Cu] |

Other CAS No. |

1111-67-7 |

physical_description |

Dry Powder White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] |

Pictograms |

Environmental Hazard |

Synonyms |

copper thiocyanate cuprous thiocyanate CuSCN |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Crystalline Landscape of Cuprous Thiocyanate: A Technical Guide to its Polymorphs

For Immediate Release

A Comprehensive Technical Guide on the Crystal Structure and Polymorphs of Cuprous Thiocyanate (B1210189) (CuSCN) for Researchers, Scientists, and Drug Development Professionals.

Cuprous thiocyanate (CuSCN), a versatile coordination polymer, is garnering significant attention across various scientific disciplines for its unique semiconducting and optical properties. Its utility as a hole-transporting material in photovoltaic devices and potential applications in biomedical fields underscores the critical need for a thorough understanding of its solid-state chemistry. This technical guide provides an in-depth exploration of the crystal structure and known polymorphs of CuSCN, offering valuable insights for researchers engaged in materials science and drug development.

Core Concepts: Crystal Structure and Polymorphism

This compound is known to exist in at least two primary polymorphic forms: the α-phase and the β-phase. Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceutical development as different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability.

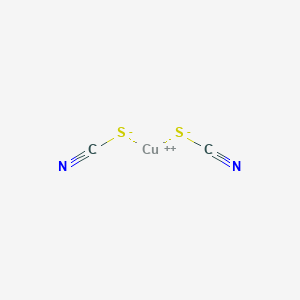

The crystal structures of both α- and β-CuSCN are built from repeating units of copper(I) cations and thiocyanate anions. The copper(I) ion typically adopts a tetrahedral coordination geometry, being bonded to both sulfur and nitrogen atoms of the bridging thiocyanate ligands. This arrangement leads to the formation of a three-dimensional polymeric network. The β-phase is generally considered to be the more thermodynamically stable form at ambient conditions.[1][2]

Data Presentation: Crystallographic Properties of CuSCN Polymorphs

The structural diversity of CuSCN is quantitatively captured in their crystallographic parameters. The following table summarizes the key crystallographic data for the α and β polymorphs.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| α-CuSCN | Orthorhombic | Pbca | 6.659 | 7.223 | 11.005 | 90 | 90 | 90 |

| β-CuSCN | Hexagonal (Rhombohedral) | R3m | 3.85 | 3.85 | 16.44 | 90 | 90 | 120 |

Data for α-CuSCN sourced from Materials Project[3][4][5]. Data for β-CuSCN sourced from various crystallographic studies.

Mandatory Visualization: Polymorphic Phase Transition

The different polymorphs of CuSCN can interconvert under specific conditions. A notable transition is the pressure-induced transformation of the β-phase to the α-phase. This relationship is depicted in the following diagram.

References

Unveiling the Electronic Landscape of β-Copper Thiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic band structure of β-Copper Thiocyanate (B1210189) (β-CuSCN), a promising p-type semiconductor with diverse applications in optoelectronics. This document synthesizes key findings from both experimental and computational studies, offering detailed insights into its fundamental electronic properties.

Crystal and Electronic Structure Overview

β-CuSCN crystallizes in a hexagonal (rhombohedral) structure.[1] Its electronic configuration gives rise to a unique band structure that is a subject of considerable research interest. Theoretical calculations predominantly predict that at low temperatures, β-CuSCN is an indirect band gap semiconductor.[2][3] The valence band maximum (VBM) is located at the Γ point of the Brillouin zone, while the conduction band minimum (CBM) resides at the K point.[3]

An intriguing characteristic of β-CuSCN is the temperature-dependent nature of its band gap. Theoretical studies suggest a transition from an indirect to a direct band gap at approximately 375 K.[3] This phenomenon is attributed to temperature-induced changes in the crystal lattice.

The orbital contributions to the band edges are well-established. The VBM is primarily composed of hybridized Cu 3d and S 3p orbitals.[4][5] In contrast, the CBM is largely derived from the antibonding π* states of the cyanide (-SCN) ligand, specifically from C 2p and N 2p orbitals.[3][4]

A notable discrepancy exists between the theoretically calculated and experimentally measured band gap values. Density Functional Theory (DFT) calculations using the Generalized Gradient Approximation (GGA) typically underestimate the band gap, yielding values in the range of 2.1-2.3 eV.[3][6] Experimental measurements on thin films, however, report a significantly wider band gap, generally in the range of 3.4-3.9 eV.[7] This underestimation by GGA is a known limitation of the functional. More advanced computational methods, such as those employing the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, provide results that are in better agreement with experimental findings.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for the crystal and electronic structure of β-CuSCN.

Table 1: Crystallographic Data for β-CuSCN

| Parameter | Value | Reference |

| Crystal System | Hexagonal (Rhombohedral) | [1] |

| Space Group | R3m | [8] |

| Lattice Constant (a) | 3.850 Å | [7] |

| Lattice Constant (c) | 16.44 Å | [8] |

Table 2: Electronic Properties of β-CuSCN

| Property | Value | Method | Reference |

| Band Gap (Theoretical) | |||

| 2.15 eV (Indirect at 0 K) | DFT-GGA | [3] | |

| 2.3 eV (Indirect) | DFT-GGA (SIESTA) | [6] | |

| 2.03 eV (Indirect) | DFT-GGA (CASTEP) | [7] | |

| 3.38 eV (Indirect) | DFT-HSE06 | [2] | |

| Band Gap (Experimental) | |||

| 3.4 - 3.9 eV | UV-Vis Spectroscopy | [7] | |

| 3.9 eV | Modified Chemical Bath Deposition | [9] | |

| Effective Mass (Theoretical) | |||

| Electron (mₑ) | ~2 m₀ (in ab-plane) | DFT | [2] |

| Light Hole (mₗₕ) | ~0.5 m₀ (in ab-plane) | DFT | [2] |

| Heavy Hole (mₕₕ) | ~2 m₀ (in ab-plane) | DFT | [2] |

| Hole (mₕ) | ~0.8 m₀ (along c-axis) | DFT | [2] |

Experimental Protocols

This section details the methodologies for the synthesis of β-CuSCN and its characterization for band structure analysis.

Synthesis of β-CuSCN Thin Films

3.1.1. Spin Coating

A common method for fabricating β-CuSCN thin films is spin coating from a diethyl sulfide (B99878) (DES) solution.

-

Precursor Solution Preparation: Dissolve CuSCN powder in diethyl sulfide. A typical concentration is around 30 mg/mL.[10]

-

Substrate Preparation: Clean the desired substrate (e.g., ITO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol. The substrate is then often treated with UV-ozone for surface activation.

-

Deposition: Dispense the CuSCN solution onto the substrate. The spin coating process typically involves a two-step program: an initial low-speed spin (e.g., 1000 rpm for 10 s) to spread the solution, followed by a high-speed spin (e.g., 2000-5000 rpm for 30 s) to achieve the desired thickness.[10][11]

-

Annealing: The coated substrate is then annealed on a hot plate. A typical annealing temperature is 80-100 °C for 10 minutes to evaporate the solvent and improve film crystallinity.[10][11]

3.1.2. Electrodeposition

Electrodeposition offers an alternative route to produce β-CuSCN films.

-

Electrolyte Preparation: The electrolyte solution typically contains a copper source (e.g., copper sulfate), a thiocyanate source (e.g., potassium thiocyanate), and a complexing agent.

-

Deposition: A three-electrode setup is used with the substrate as the working electrode, a platinum mesh as the counter electrode, and an Ag/AgCl electrode as the reference. The deposition is carried out potentiostatically at a constant potential, for example, -0.5 V vs. Ag/AgCl for 30 minutes.[12]

Characterization Techniques

3.2.1. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for determining the optical band gap of β-CuSCN.

-

Measurement: The absorbance or transmittance spectrum of the β-CuSCN thin film is recorded over a wavelength range of approximately 300-800 nm.

-

Data Analysis (Tauc Plot): The optical band gap (Eg) is determined using a Tauc plot. The Tauc equation is given by: (αhν)n = A(hν - Eg) where α is the absorption coefficient, hν is the photon energy, A is a constant, and n is an exponent that depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap).

-

Procedure:

-

Convert the measured wavelength (λ) to photon energy (hν) using the relation hν (eV) = 1240 / λ (nm).

-

Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t) using α = 2.303 * A / t.

-

Plot (αhν)n against hν.

-

Extrapolate the linear portion of the plot to the hν-axis. The intercept gives the optical band gap, Eg. Both n=2 and n=1/2 should be plotted to assess the direct and indirect nature of the band gap.

-

3.2.2. Photoluminescence (PL) Spectroscopy

PL spectroscopy provides insights into the radiative recombination processes and can be used to identify the band edge emission.

-

Excitation: The β-CuSCN sample is excited with a monochromatic light source with energy greater than its band gap, typically a UV laser (e.g., 325 nm or 405 nm).

-

Emission Collection: The emitted light is collected and analyzed by a spectrometer to obtain the emission spectrum.

-

Analysis: The peak position of the band edge emission can provide an estimate of the band gap energy. The presence of other peaks can indicate defect states within the band gap.

3.2.3. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the material. It can also be used to probe the valence band structure.

-

Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV) is used.

-

Measurement: A survey scan is first performed to identify the elements present. High-resolution spectra are then acquired for the core levels of interest (Cu 2p, S 2p, C 1s, N 1s) and the valence band region (typically 0-15 eV binding energy).

-

Analysis: The valence band spectrum provides information about the density of occupied electronic states. The leading edge of the valence band spectrum can be extrapolated to determine the position of the valence band maximum relative to the Fermi level.

Computational Methodology: Density Functional Theory (DFT)

DFT is a powerful computational tool for investigating the electronic band structure of materials from first principles.

-

Software: Common software packages for DFT calculations include VASP, Quantum ESPRESSO, SIESTA, and CASTEP.[6]

-

Functional: The choice of exchange-correlation functional is crucial. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is widely used for geometry optimization and initial band structure calculations.[13] However, as mentioned, GGA underestimates the band gap.

-

Hybrid Functionals: To obtain more accurate band gap values, hybrid functionals such as HSE06, which mix a portion of exact Hartree-Fock exchange with the GGA functional, are employed.[7][13]

-

Calculation Workflow:

-

Geometry Optimization: The crystal structure (lattice parameters and atomic positions) is relaxed to find the minimum energy configuration.

-

Self-Consistent Field (SCF) Calculation: The ground-state electron density is calculated self-consistently.

-

Band Structure Calculation: The electronic energies are calculated along high-symmetry directions in the first Brillouin zone (e.g., Γ-M-K-Γ).

-

Density of States (DOS) Calculation: The number of electronic states at each energy level is calculated to understand the contribution of different orbitals to the valence and conduction bands.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the electronic band structure of β-CuSCN.

Caption: Relationship between crystal and electronic structure of β-CuSCN.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Theoretical Study of Abnormal Thermal Expansion of CuSCN and Effect on Electronic Structure [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural versatility and electronic structures of copper(i) thiocyanate (CuSCN)–ligand complexes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. confer.cz [confer.cz]

- 13. Materials Database from All-electron Hybrid Functional DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and preparation of cuprous thiocyanate powder

An In-depth Technical Guide to the Synthesis and Preparation of Cuprous Thiocyanate (B1210189) Powder

Introduction

Cuprous thiocyanate (CuSCN), also known as copper(I) thiocyanate, is a coordination polymer with the formula CuSCN.[1] It manifests as a stable, white to off-white, odorless powder.[1][2] As a p-type semiconductor with a wide bandgap (approximately 3.6 eV), high hole mobility, and excellent thermal stability, CuSCN has garnered significant interest for various applications.[3][4] These include its use as an antifouling agent in marine paints, a precursor for other thiocyanate salts, a catalyst in organic synthesis, and increasingly as a hole transport layer (HTL) in optoelectronic devices such as perovskite solar cells and quantum dot light-emitting diodes (QLEDs).[1][3][5][6]

This guide provides a comprehensive overview of the primary methods for synthesizing high-purity this compound powder, focusing on reproducible experimental protocols and quantitative data for researchers and professionals in materials science and drug development.

Synthesis Methodologies

The preparation of this compound powder is predominantly achieved through solution-based chemical reactions. The most common strategies involve the reduction of copper(II) ions to copper(I) in the presence of thiocyanate ions, leading to the precipitation of the highly insoluble CuSCN.

Reductive Precipitation from Copper(II) Salts

This is the most conventional and widely documented method for preparing CuSCN.[7] It involves a two-step process within a single pot: first, a soluble copper(II) salt, typically copper(II) sulfate (B86663) (CuSO₄), is reduced to the cuprous state (Cu⁺). Second, a source of thiocyanate ions (SCN⁻) is introduced, causing the immediate precipitation of white CuSCN powder.[1][7]

Common Reducing Agents:

-

Sulfurous Acid (H₂SO₃): Freshly prepared by dissolving sulfur dioxide (SO₂) in water or by reacting sodium sulfite (B76179) (Na₂SO₃) with an acid.[1][8]

-

Thiosulfate Solutions: Such as sodium thiosulfate, can also be used as the reducing agent.[1][7]

The overall reaction when using copper(II) sulfate, sulfurous acid, and ammonium (B1175870) thiocyanate is: 2CuSO₄ + 2NH₄SCN + SO₂ + 2H₂O → 2CuSCN(s) + (NH₄)₂SO₄ + 2H₂SO₄[9]

Nanoparticle Synthesis

Specialized protocols have been developed to control the particle size of CuSCN at the nanoscale, which is crucial for applications in electronics and advanced coatings.

-

Transformation of Cuprous Chloride: This method prepares CuSCN nanoparticles by the transformation of cuprous chloride (CuCl) in the presence of a dispersant like sodium hexametaphosphate.[10] The process is highly sensitive to pH.[10]

-

Direct Precipitation with Dispersant: Nanoparticles can also be synthesized directly using a CuSO₄ precursor, a reducing agent (e.g., Na₂SO₃), and a precipitating agent (e.g., NaSCN) with an inorganic dispersant.[10]

Synthesis of Porous Spherical CuSCN

Porous, spherical CuSCN nanoparticles can be prepared through a reaction involving a copper(II) oxide (CuO) suspension, hydroxylamine (B1172632) (NH₂OH) as the reducing agent, and potassium thiocyanate (KSCN).[11] Gelatin is used as a template and inhibitor to control the morphology, resulting in porous spheres.[11]

Experimental Protocols

Protocol 1: General Laboratory Synthesis of CuSCN Powder

This protocol is based on the established gravimetric estimation method for copper, which ensures a high-purity product.[8][9][12]

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[9][12]

-

Saturated Sulfurous Acid (H₂SO₃) solution (freshly prepared)[9][12]

-

10% Ammonium Thiocyanate (NH₄SCN) or Potassium Thiocyanate (KSCN) solution[8][12]

-

Distilled or Deionized Water

Procedure:

-

Dissolve a known quantity of CuSO₄·5H₂O in approximately 150 mL of distilled water in a 400 mL beaker.[12]

-

Acidify the solution by adding a few drops of concentrated HCl or about 5 mL of 1 M H₂SO₄.[9][12]

-

Add a slight excess of freshly prepared saturated sulfurous acid solution (approx. 20-30 mL).[9][12] This reduces the Cu²⁺ ions to Cu⁺.

-

Heat the solution gently until it is just boiling.[12]

-

While stirring constantly, slowly add a 10% solution of NH₄SCN or KSCN until precipitation is complete.[9][12] The precipitate of CuSCN should be white, and the supernatant liquid should become colorless and retain the smell of SO₂.[8][12]

-

Allow the precipitate to stand and settle for several hours, or preferably overnight, to ensure complete precipitation.[12][13]

-

Filter the precipitate using a sintered glass crucible (G4) or suitable filter paper.[8][12]

-

Washing: Wash the precipitate 10-15 times with small portions of a cold solution containing a small amount of the thiocyanate salt and sulfurous acid (e.g., 100 mL water with 1 mL of 10% NH₄SCN and a few drops of H₂SO₃).[9]

-

Perform a final wash 2-3 times with 20% ethanol to remove any remaining soluble thiocyanates.[9][12]

-

Dry the collected white powder in an oven at 110-120°C to a constant mass.[9][12]

Protocol 2: Synthesis of CuSCN Nanoparticles (from CuCl)

This protocol is adapted from a method designed to produce nanoparticles with a controlled size distribution.[10]

Materials:

-

Cuprous Chloride (CuCl)

-

Sodium Hexametaphosphate (Dispersant)

-

Sodium Thiocyanate (NaSCN)

-

Deionized Water

-

Ammonia (B1221849) and/or HCl for pH adjustment

Procedure:

-

Prepare a 0.3 mol/L reactant solution.[10]

-

Add sodium hexametaphosphate as a dispersant to a final mass fraction of 0.05%.[10]

-

Adjust the pH of the reaction mixture to between 6.7 and 7.2 using ammonia or HCl.[10] This is a critical step for controlling particle size.[10]

-

The transformation of CuCl to CuSCN is carried out under controlled stirring.

-

The resulting nanoparticles are collected, washed, and dried.

-

This method yields pure CuSCN nanoparticles with an even size of 80-90 nm.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various synthesis protocols to allow for easy comparison.

Table 1: Comparison of Conventional Synthesis Methods for CuSCN Powder

| Parameter | Protocol 1: General Lab Synthesis | Industrial Method[14] |

| Copper Precursor | Copper(II) Sulfate (CuSO₄) | 35-45% Copper Sulfate or Hydrochloride solution |

| Thiocyanate Source | 10% KSCN or NH₄SCN solution | 35-50% Thiocyanate solution |

| Reducing Agent | Sulfurous Acid (H₂SO₃) | SO₂ or CO gas |

| Molar Ratio | Not specified, SCN⁻ added to excess | Cu Salt : SCN Salt : Gas = 1 : 1 : (0.3-0.7) |

| Reaction Temperature | Boiling (~100°C) | 60°C |

| Reaction Time | Includes overnight settling | 1.5 hours |

| Drying Temperature | 110-120°C | Not Specified |

| Reported Particle Size | Not specified (typically microscale) | 5-25 µm |

| Purity / Yield | High purity (gravimetric grade) | >99% |

Table 2: Comparison of Nanoparticle and Porous Sphere Synthesis Methods

| Parameter | Nanoparticle (from CuCl)[10] | Nanoparticle (from CuSO₄)[10] | Porous Spheres (from CuO)[11] |

| Copper Precursor | Cuprous Chloride (CuCl) | Copper(II) Sulfate (CuSO₄) | Copper(II) Oxide (CuO) |

| Thiocyanate Source | Sodium Thiocyanate (NaSCN) | Sodium Thiocyanate (NaSCN) | Potassium Thiocyanate (KSCN) |

| Reducing Agent | None (direct transformation) | Sodium Sulfite (Na₂SO₃) | Hydroxylamine (NH₂OH) |

| Key Additive(s) | Sodium Hexametaphosphate | Inorganic Dispersant | Gelatin |

| Reactant Conc. | 0.3 mol/L | Not Specified | Not Specified |

| Additive Conc. | 0.05% (mass fraction) | 0.03% - 0.06% (weight percent) | Not Specified |

| Optimal pH | 6.7 - 7.2 | Investigated as a key factor | Not Specified |

| Reaction Temp. | Not Specified | Not Specified | 10°C |

| Reported Particle Size | 80-90 nm | ~80 nm | 0.4-0.6 µm (spheres) |

Characterization of CuSCN Powder

To ensure the successful synthesis of the desired product, the resulting powder should be characterized using standard materials analysis techniques:

-

X-ray Diffraction (XRD): Used to confirm the crystal structure and phase purity of the synthesized CuSCN.[10][15]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size distribution of the powder.[10][15]

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging for detailed analysis of nanoparticle size and morphology.[10]

-

X-ray Photoelectron Spectroscopy (XPS): Can be used to verify the chemical state of copper as Cu(I) and analyze the elemental composition of the material's surface.[6][11]

Conclusion

The synthesis of this compound powder is readily achievable through several well-established, solution-based methods. The reductive precipitation from copper(II) salts using sulfurous acid is a robust and reliable technique for producing high-purity, microcrystalline CuSCN suitable for a wide range of applications. For advanced uses in nanotechnology and electronics, specialized protocols employing dispersants, pH control, or templating agents can be used to precisely control particle size and morphology, yielding uniform nanoparticles or porous structures. The choice of synthesis route should be guided by the desired final properties of the CuSCN powder, such as particle size, purity, and cost-effectiveness.

References

- 1. Copper(I) thiocyanate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Cas 1111-67-7,this compound | lookchem [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Estimation of Copper as Copper (1) thiocyanate Gravimetry – Stan's Academy [stansacademy.com]

- 10. researchgate.net [researchgate.net]

- 11. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 12. scribd.com [scribd.com]

- 13. m.youtube.com [m.youtube.com]

- 14. CN101428822A - this compound and production method - Google Patents [patents.google.com]

- 15. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility of Cuprous Thiocyanate

Cuprous thiocyanate (B1210189) (CuSCN) is an inorganic p-type semiconductor with a wide bandgap (~3.6 eV), making it highly transparent to visible and near-infrared light.[1] Its stability, low cost, and suitable electronic properties have made it a material of significant interest, particularly as a hole transport layer (HTL) in optoelectronic devices such as perovskite solar cells and organic light-emitting diodes (OLEDs).[1][2][3] However, a primary challenge in its application is its limited solubility in common solvents.[2] This guide provides a comprehensive overview of the solubility of CuSCN in various solvents, detailed experimental protocols for its dissolution and film deposition, and logical workflows for its application in research settings.

Quantitative Solubility Data

The solubility of cuprous thiocyanate is highly dependent on the solvent system. While it is famously insoluble in water and dilute mineral acids, it shows appreciable solubility in specific organic and inorganic solvents, often through the formation of coordination complexes.[1][4][5] The quantitative data available from various studies are summarized below.

| Solvent System | Concentration / Solubility | Temperature | Method / Notes |

| Organic Solvents | |||

| Diethyl Sulfide (B99878) (DES) | 35 mg/mL | Room Temperature | Commercially available solution.[6] |

| Dipropyl Sulfide | 15 mg/mL | Room Temperature | Stirred for 5 hours.[7] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Room Temperature | Requires 2 hours of sonication.[8] |

| Diethyl Ether | Soluble | Room Temperature | Qualitative description; specific values not cited.[4][5] |

| Acetonitrile (MeCN) | Forms soluble Cu(I)-acetonitrile complexes like [Cu(CH₃CN)₄]⁺.[9][10] | Room Temperature | Often used to create highly soluble precursor salts.[9] |

| Inorganic Solvents | |||

| Aqueous Ammonia (B1221849) (NH₃(aq)) | 15-25 mg/mL | 50 °C | Dissolves by forming a blue Cu(II)-ammine complex after oxidation, which is then reduced back to Cu(I)SCN upon annealing. |

| Alkali Thiocyanate Solutions | Soluble | Room Temperature | Forms complex ions (e.g., CsCu(SCN)₂).[1][4] |

| Water | 8.427 x 10⁻⁷ g/L (Practically insoluble)[1] | 20 °C | Calculated from Ksp (1.77 x 10⁻¹³).[1] |

Experimental Protocols

Detailed methodologies are critical for achieving consistent and reproducible results when working with CuSCN. The following sections describe key experimental procedures for solution preparation and film deposition.

1.1. Dissolution in Diethyl Sulfide (DES) or Dipropyl Sulfide:

-

Objective: To prepare a standard CuSCN solution for spin-coating applications.

-

Materials: this compound (CuSCN, 99%) powder, Dipropyl Sulfide (99% purity).

-

Procedure:

-

Inside an inert atmosphere glovebox, add CuSCN powder to dipropyl sulfide to achieve the desired concentration (e.g., 15 mg/mL).[7]

-

Stir the solution vigorously at room temperature for a minimum of 5 hours.[7]

-

After stirring, filter the solution using a 0.2 µm PVDF (polyvinylidene fluoride) syringe filter to remove any undissolved particulates before use.[7]

-

1.2. Dissolution in Dimethyl Sulfoxide (DMSO):

-

Objective: To prepare a CuSCN solution using a common polar aprotic solvent.

-

Materials: this compound (CuSCN) powder, Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Add 10 mg of CuSCN powder to 1.0 mL of DMSO in a suitable vial.[8] This will initially form a suspension.

-

Place the vial in an ultrasonic bath and sonicate for 2 hours at room temperature.[8]

-

Allow the solution to stand for an additional 30 minutes at room temperature, during which it should become clear.[8]

-

Filter the solution before use to ensure purity.

-

-

Objective: To prepare a CuSCN solution using an environmentally friendly aqueous solvent system.

-

Materials: this compound (CuSCN, 99%) powder, Aqueous Ammonia (e.g., 50% v/v).

-

Procedure:

-

Prepare solutions by dissolving CuSCN powder in aqueous ammonia to a concentration of 15 mg/mL.[11]

-

Stir the solution at 50 °C for 1 hour. A characteristic deep blue color will form due to the creation of a Cu(II)-ammine complex.[12]

-

Allow the solution to cool to room temperature for at least 1 hour to reach thermodynamic equilibrium.[12] Some precipitate may form upon cooling.

-

Before use, filter the solution using a hydrophilic filter to remove any precipitates.

-

-

Objective: To fabricate a uniform thin film of CuSCN for use as an HTL.

-

Procedure (Spin-Coating):

-

Prepare the substrate (e.g., ITO-coated glass) by sequential sonication in acetone, ethanol, and deionized water (10-15 minutes each).[7][11] Dry the substrate with nitrogen gas.

-

Treat the substrate with UV-ozone for 10 minutes to improve wettability.[11]

-

Transfer the substrate to an inert atmosphere glovebox.

-

Dispense the filtered CuSCN solution (prepared using Protocol 1 or 2) onto the substrate.

-

Spin-coat at a desired speed (e.g., 4000 rpm for 30 seconds) to achieve the target thickness.[7]

-

Anneal the substrate at a specified temperature (e.g., 60-100 °C) for a short duration (e.g., 2-5 minutes) to remove the residual solvent.[7]

-

Visualized Workflows and Relationships

Understanding the experimental workflow and the relationships between different solvents is crucial for material processing. The following diagrams, generated using the DOT language, illustrate these concepts.

Caption: A typical experimental workflow for fabricating CuSCN thin films.

Caption: Classification of common solvents for this compound.

References

- 1. Copper(I) thiocyanate - Wikipedia [en.wikipedia.org]

- 2. Effects of Antisolvent Treatment on Copper(I) Thiocyanate Hole Transport Layer in n-i-p Perovskite Solar Cells [mdpi.com]

- 3. Copper thiocyanate (CuSCN): an efficient solution-processable hole transporting layer in organic solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. This compound 35 mg/mL in diethyl sulfide | Sigma-Aldrich [sigmaaldrich.com]

- 7. Solution-processed inorganic copper( i ) thiocyanate (CuSCN) hole transporting layers for efficient p–i–n perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA04028K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Acetonitrile - Wikipedia [en.wikipedia.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. scispace.com [scispace.com]

Review of cuprous thiocyanate as a coordination polymer

An In-depth Technical Guide to Cuprous Thiocyanate (B1210189) as a Coordination Polymer

Introduction

Cuprous thiocyanate (CuSCN) is a versatile and extensively studied coordination polymer.[1] As an air-stable, white solid, it has garnered significant attention due to its unique structural features and promising applications as a p-type semiconductor.[2][3] Its coordination chemistry allows for the formation of diverse structural dimensionalities, from simple molecular units to complex three-dimensional (3D) networks.[4] This versatility, combined with its high hole mobility, optical transparency, and chemical stability, makes CuSCN a material of great interest for researchers in materials science and professionals in drug development, particularly for applications in optoelectronic devices like solar cells and LEDs, and as an antifouling agent.[2][5][6]

This technical guide provides a comprehensive review of this compound as a coordination polymer, focusing on its structure, synthesis, properties, and the modification of its network.

Structure and Dimensionality

The structural foundation of CuSCN coordination polymers lies in the tetrahedral coordination preference of the Copper(I) center and the ambidentate nature of the thiocyanate (SCN⁻) ligand, which can bridge metal centers in various modes. The dimensionality of the resulting polymer can be systematically controlled by introducing co-ligands (L), which alters the CuSCN:L ratio.[4]

Caption: Control of CuSCN polymer dimensionality via co-ligand stoichiometry.

Three-Dimensional (3D) Structure: β-CuSCN

In its most stable form, β-CuSCN, the polymer adopts a 3D hexagonal crystal structure.[2] Each copper(I) ion is tetrahedrally coordinated to one nitrogen atom and three sulfur atoms from four different bridging thiocyanate ligands. The SCN⁻ ligand acts as a triply bridging linker, connecting the copper centers into a robust three-dimensional framework.[1] This structure is responsible for many of its desirable semiconductor properties.

Caption: Simplified coordination sphere of Copper(I) in the β-CuSCN 3D network.

Lower Dimensionality Structures (0D, 1D, 2D)

By introducing coordinating ligands (L), such as pyridines or phosphine (B1218219) sulfides, the 3D network of CuSCN can be systematically deconstructed into lower-dimensional structures.[4][7]

-

2D Sheets: With a moderate ligand ratio (e.g., 1:1 CuSCN:L), 2D layered structures can be formed.[8][9] In these cases, the ligand coordinates to the copper center, reducing the number of available sites for SCN⁻ bridging and restricting polymer growth to two dimensions.

-

1D Chains: Increasing the ligand concentration (e.g., 1:2 CuSCN:L) further limits the bridging capacity of the SCN⁻ ions, leading to the formation of 1D structures, which can present as simple zigzag or complex helical chains.[7][10][11]

-

0D Monomers/Clusters: At high ligand concentrations, the Cu(I) centers can be fully encapsulated, resulting in discrete 0D molecular complexes or small clusters.[4]

Synthesis and Experimental Protocols

The synthesis of CuSCN-based coordination polymers can be achieved through various methods, including precipitation, solvothermal reactions, and mechanochemistry. The chosen method influences the final product's phase, purity, and crystallinity.

Caption: A typical workflow for the synthesis and characterization of CuSCN polymers.

Protocol 1: Aqueous Precipitation of CuSCN

This method is a convenient route to prepare pure CuSCN from copper(II) sources.

-

Objective: To synthesize pure CuSCN powder.

-

Methodology:

-

Prepare a dilute aqueous solution of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄).

-

Separately, prepare an aqueous solution of potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN).

-

Slowly add the thiocyanate solution to the copper(II) solution with constant stirring.

-

Initially, black copper(II) thiocyanate (Cu(SCN)₂) precipitates.[12]

-

With continued stirring, the Cu(SCN)₂ spontaneously decomposes into white copper(I) thiocyanate (CuSCN), releasing thiocyanogen. The reaction is: 2 Cu(SCN)₂ → 2 CuSCN + (SCN)₂.

-

The white precipitate is isolated by filtration, washed thoroughly with deionized water and then ethanol (B145695) to remove any unreacted species, and dried under vacuum.

-

Protocol 2: Solvothermal Synthesis of a 2D CuSCN-Pyridine Polymer

This method is used to create crystalline CuSCN coordination polymers with co-ligands that have specific dimensionalities. This protocol is adapted from the synthesis of [Cu(SCN)(3-XPy)]n complexes.[8]

-

Objective: To synthesize a phase-pure 2D polymer [Cu(SCN)(3-ClPy)]n.

-

Methodology:

-

In a glass vial, dissolve 1 mmol of CuSCN and 1 mmol of the ligand (3-chloropyridine) in 10 mL of acetonitrile.

-

Seal the vial and place it in a programmable oven.

-

Heat the solution to 120 °C over 2 hours.

-

Hold the temperature at 120 °C for 24 hours to allow for crystal growth.

-

Cool the vial slowly to room temperature over 24 hours.

-

Colorless, crystalline products are collected by filtration, washed with a small amount of cold acetonitrile, and dried in air.

-

Protocol 3: Solid-State Mechanochemical Synthesis

This solvent-free method is ideal for combining CuSCN with other metal thiocyanates. This protocol is based on the synthesis of mixed-metal Cu-Zn thiocyanates.[3][13]

-

Objective: To synthesize a Zn-substituted CuSCN polymer.

-

Methodology:

-

Place stoichiometric amounts of CuSCN and zinc thiocyanate (Zn(SCN)₂) powders into a ball-milling jar (e.g., made of zirconia).

-

Add milling balls (e.g., zirconia balls).

-

Conduct the mechanochemical reaction by milling the mixture in a planetary ball mill at a specified speed (e.g., 400 rpm) for a set duration (e.g., 30-60 minutes).

-

The resulting fine powder is recovered directly from the jar for analysis. This method avoids the use of solvents and can lead to novel phases not accessible through solution chemistry.[3]

-

Physicochemical Properties

The properties of CuSCN polymers are intrinsically linked to their structure. Key quantitative data are summarized below.

Crystallographic and Structural Data

The precise arrangement of atoms dictates the material's electronic and physical behavior.

| Parameter | β-CuSCN[2] | [Cu(NCS)(C₃H₉PS)]n[7] |

| Crystal System | Hexagonal | Monoclinic |

| Space Group | R3m | P2₁/c |

| a (Å) | 3.850 | 5.955 |

| b (Å) | 3.850 | 16.141 |

| c (Å) | 10.938 | 9.079 |

| Cu-N Bond (Å) | 1.887 | ~2.0 (avg) |

| Cu-S Bond (Å) | 2.316 | ~2.3-2.6 (avg) |

| S-C Bond (Å) | 1.660 | 1.65 |

| C-N Bond (Å) | 1.175 | 1.152 |

Electronic and Thermal Properties

CuSCN is a wide band gap semiconductor, a property that can be tuned through ligand coordination.[6][8]

| Property | Value | Conditions / Notes |

| Electronic Band Gap (β-CuSCN) | 3.6 - 3.9 eV[2] | Experimental values. |

| Hole Mobility | 0.01 - 0.1 cm² V⁻¹ s⁻¹[6] | High for a solution-processed material. |

| Melting Point | 1084 °C[1] | Decomposes before melting under certain conditions. |

| Decomposition Temp. (in N₂) | ~408 °C[3] | From TG-DTA analysis. |

| FT-IR ν(CN) stretch (bridging) | ~2125 cm⁻¹[11] | Indicates SCN⁻ bridging Cu centers. |

| FT-IR ν(CN) stretch (ionic) | ~2050 cm⁻¹[11] | Observed when bridging is disrupted. |

Applications

The unique properties of CuSCN have led to its use in several advanced applications.

-

Hole Transport Material (HTM): Due to its high hole mobility, wide band gap, and favorable valence band energy level, CuSCN is one of the most promising inorganic HTMs for use in solar cells (including perovskite, organic, and dye-sensitized) and organic light-emitting diodes (OLEDs).[2][3]

-

Antifouling Agents: CuSCN is used as a biocide in marine paints.[5] It serves as a less environmentally toxic alternative to organotin compounds, slowly releasing copper ions to prevent the growth of barnacles and other marine organisms on submerged surfaces.[5]

-

Tunable Semiconductors: By forming coordination polymers with various organic ligands, the electronic and optical properties of the CuSCN network can be systematically tuned.[4][8] This "band gap engineering" allows for the design of materials with specific absorption and emission characteristics for use in sensors and optoelectronic devices.[9]

References

- 1. Copper(I) thiocyanate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Structural versatility and electronic structures of copper(i) thiocyanate (CuSCN)–ligand complexes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. connectsci.au [connectsci.au]

- 6. Phonon Dynamics and Transport Properties of Copper Thiocyanate and Copper Selenocyanate Pseudohalides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of poly[(μ3-thiocyanato-κ3 N:S:S)(trimethylphosphine sulfide-κS)copper(I)] - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Band gap engineering in pyridyl-functionalized two-dimensional (2D) CuSCN coordination polymers - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Copper(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 13. Mixed-Metal Cu-Zn Thiocyanate Coordination Polymers with Melting Behavior, Glass Transition, and Tunable Electronic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Isomers of Copper(I) Thiocyanate: α-CuSCN vs. β-CuSCN

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Copper(I) thiocyanate (B1210189) (CuSCN) is a promising p-type semiconductor with wide-ranging applications in optoelectronic devices, including solar cells and light-emitting diodes. Its performance in these applications is intrinsically linked to its crystal structure. CuSCN exists in two primary polymorphic forms: the α-phase and the β-phase. Understanding the nuanced structural differences between these two polymorphs is critical for controlling material properties and optimizing device performance. This technical guide provides a comprehensive comparison of the crystal structures of α-CuSCN and β-CuSCN, detailed experimental protocols for their synthesis and characterization, and a summary of their key structural parameters.

Core Structural Differences

The fundamental distinction between α-CuSCN and β-CuSCN lies in their crystal systems and the resulting arrangement of the copper, sulfur, carbon, and nitrogen atoms.[1][2]

-

α-CuSCN crystallizes in the orthorhombic system, belonging to the space group Pbca.[3][4] Its structure is characterized by a more complex, twisted arrangement of the Cu-N-C-S atomic chains.[3][5]

-

β-CuSCN , the more thermodynamically stable polymorph, adopts a hexagonal or rhombohedral crystal system.[1][2] It is commonly assigned to the space group P63mc or R3m.[3] The structure of β-CuSCN is formed by the translation of the Cu-N-C-S module, leading to a more ordered, layered structure.[3][5]

In both phases, each copper atom is tetrahedrally coordinated to three sulfur atoms and one nitrogen atom.[3][5]

Quantitative Crystallographic Data

A detailed comparison of the crystallographic parameters of α-CuSCN and β-CuSCN is essential for a complete understanding of their structural disparities. The following tables summarize the key lattice parameters and bond lengths for both polymorphs.

Table 1: Comparison of Lattice Parameters

| Parameter | α-CuSCN | β-CuSCN |

| Crystal System | Orthorhombic | Hexagonal/Rhombohedral |

| Space Group | Pbca | P63mc / R3m |

| a (Å) | 6.66 | 3.85 |

| b (Å) | 7.22 | 3.85 |

| c (Å) | 11.00 | 16.44 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 120 |

| Unit Cell Volume (ų) | 529.28 | 211.44 |

Data sourced from the Materials Project.[4][6]

Table 2: Comparison of Selected Bond Lengths

| Bond | α-CuSCN (Å) | β-CuSCN (Å) |

| Cu-N | 1.90 | 1.91 |

| Cu-S | 2.34 - 2.37 | 2.34 |

| C-N | 1.18 | 1.17 |

| C-S | 1.66 | 1.67 |

Data sourced from the Materials Project.[4][6]

Visualization of Crystal Structures

The following diagrams, generated using the DOT language, illustrate the fundamental structural differences between the α and β phases of CuSCN.

Experimental Protocols

The synthesis and characterization of α- and β-CuSCN require precise control of experimental conditions. The following sections provide detailed methodologies for their preparation and analysis.

Synthesis of β-CuSCN (Aqueous Precipitation)

This protocol describes a common method for synthesizing β-CuSCN powder via a precipitation reaction in an aqueous solution.

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Potassium thiocyanate (KSCN)

-

Sodium sulfite (B76179) (Na₂SO₃) or another suitable reducing agent

-

Deionized water

-

Ethanol

Procedure:

-

Prepare an aqueous solution of copper(II) sulfate.

-

Slowly add an aqueous solution of sodium sulfite to the copper(II) sulfate solution while stirring continuously. This reduces Cu²⁺ to Cu⁺.

-

Separately, prepare an aqueous solution of potassium thiocyanate.

-

Slowly add the potassium thiocyanate solution to the reduced copper solution with vigorous stirring. A white precipitate of CuSCN will form immediately.

-

Continue stirring the mixture for a designated period (e.g., 1 hour) to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid sequentially with deionized water, ethanol, and acetone to remove any unreacted reagents and byproducts.

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for several hours.

Synthesis of α-CuSCN

The α-phase is generally considered metastable and can be more challenging to synthesize directly. Often, it is obtained through specific solvent-based methods or by annealing the β-phase under controlled conditions. One reported method involves a solution-based approach with specific solvents.

Materials:

-

β-CuSCN powder

-

A suitable coordinating solvent (e.g., diethyl sulfide)

Procedure:

-

Dissolve β-CuSCN in the chosen solvent to create a saturated solution.

-

Slowly evaporate the solvent under controlled conditions (e.g., at room temperature or slightly elevated temperatures).

-

The resulting crystalline solid is often a mixture of α and β phases, with the proportion of the α-phase dependent on the solvent and evaporation rate. Further purification or separation may be necessary.

Note: The synthesis of pure α-CuSCN can be complex, and the resulting product is often a mixture of polymorphs.

Structural Characterization by X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for identifying and characterizing the crystal structure of CuSCN polymorphs.

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

Sample Preparation:

-

Finely grind the synthesized CuSCN powder to ensure random orientation of the crystallites.

-

Mount the powder on a sample holder.

Data Collection Parameters (Typical):

-

2θ Scan Range: 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/minute

Data Analysis:

-

The collected XRD pattern is processed to identify the peak positions (2θ values) and their corresponding intensities.

-

The experimental pattern is then compared with standard diffraction patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) for α-CuSCN and β-CuSCN to confirm the phase identity.

-

Rietveld refinement can be performed to obtain detailed crystallographic information, including lattice parameters, atomic positions, and phase purity.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and analysis of CuSCN polymorphs.

Conclusion

The structural isomerism of α-CuSCN and β-CuSCN presents both a challenge and an opportunity for materials scientists. While β-CuSCN is the more stable and readily synthesized phase, the potential for tuning material properties by controlling the polymorphic form makes the study of α-CuSCN equally important. A thorough understanding of their distinct crystal structures, guided by precise synthesis and characterization, is paramount for the rational design and development of next-generation optoelectronic devices based on copper(I) thiocyanate. This guide provides the foundational knowledge and experimental framework necessary for researchers to delve into the fascinating world of CuSCN polymorphs.

References

- 1. Progress on the Synthesis and Application of CuSCN Inorganic Hole Transport Material in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Theoretical Study of Abnormal Thermal Expansion of CuSCN and Effect on Electronic Structure [frontiersin.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

An In-depth Technical Guide to the Basic Electronic Properties of Copper (I) Thiocyanate (CuSCN)

Abstract: Copper (I) thiocyanate (B1210189) (CuSCN) is a prominent p-type inorganic semiconductor distinguished by its wide bandgap, high optical transparency, and chemical stability. Its solution-processability at low temperatures makes it an attractive and cost-effective hole transport material for a new generation of optoelectronic devices, including solar cells, thin-film transistors, and light-emitting diodes. This guide provides a comprehensive overview of the fundamental electronic properties of CuSCN, details the experimental protocols for its characterization, and presents key quantitative data for researchers and scientists in materials science and device engineering.

Crystal and Electronic Structure

Copper (I) thiocyanate is a coordination polymer that exists in at least two polymorphic forms, with the β-phase being the most stable and commonly studied.[1][2]

Crystal Structure: The β-CuSCN phase possesses a rhombohedral (trigonal) crystal structure.[3][4] In this configuration, the copper(I) ion is tetrahedrally coordinated to three sulfur atoms and one nitrogen atom (CuS₃N) from the bridging thiocyanate (SCN⁻) ligands.[2][3] This tetrahedral network forms a stable three-dimensional structure.[1]

// Nodes Cu [label="Cu⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1 [label="S", fillcolor="#FBBC05", fontcolor="#202124"]; S2 [label="S", fillcolor="#FBBC05", fontcolor="#202124"]; S3 [label="S", fillcolor="#FBBC05", fontcolor="#202124"]; N1 [label="N", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cu -> S1 [label=" 2.34 Å"]; Cu -> S2 [label=" 2.34 Å"]; Cu -> S3 [label=" 2.34 Å"]; Cu -> N1 [label=" 1.91 Å"]; }

Caption: Tetrahedral coordination of Cu⁺ in β-CuSCN.

Electronic Band Structure: Theoretical and experimental studies reveal that β-CuSCN is a wide-bandgap semiconductor, with most density functional theory (DFT) calculations pointing towards an indirect bandgap.[5][6] The top of the valence band (Valence Band Maximum, VBM) is primarily composed of hybridized copper (Cu 3d) and sulfur (S 3p) atomic orbitals.[7][8] The bottom of the conduction band (Conduction Band Minimum, CBM) is dominated by the antibonding π* states associated with the carbon (C 2p) and nitrogen (N 2p) orbitals of the cyanide group.[6][7] This electronic configuration facilitates effective hole transport, leading to its intrinsic p-type behavior.[7]

// Nodes VB [label="{Valence Band (VB)|VBM: Cu-3d, S-3p}", fillcolor="#F1F3F4", fontcolor="#202124"]; CB [label="{Conduction Band (CB)|CBM: C-2p, N-2p}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Invisible nodes for arrow positioning vbm_point [pos="1,0.5!", shape=point, style=invis]; cbm_point [pos="1.5,1.5!", shape=point, style=invis];

// Edges vbm_point -> cbm_point [label=" Eg (indirect)", fontcolor="#202124", color="#EA4335"];

// Positioning {rank=same; VB; vbm_point} {rank=same; CB; cbm_point} VB -> CB [style=invis]; }

Caption: Simplified band structure of β-CuSCN.

Key Electronic Properties

The electronic properties of CuSCN can vary depending on the deposition method, film morphology (nanocrystalline, polycrystalline), and measurement technique. The following tables summarize the range of reported values for its key electronic parameters.

| Property | Reported Value(s) | Method / Conditions | Citation(s) |

| Crystal System | Rhombohedral / Trigonal (β-phase) | X-ray Diffraction (XRD) | [3][4] |

| Space Group | R3m (β-phase) | XRD | [3] |

| Lattice Parameters (β-phase) | a = 3.85 Å, b = 3.85 Å, c = 16.44 Å, γ = 120° | XRD | [3] |

| a = b = 3.850 Å, c = 10.938 Å | XRD | [1] | |

| Band Gap (Eg) | 3.6 - 3.9 eV | UV-Vis Spectroscopy (Tauc Plot) | [2][5][9] |

| 3.4 eV | UV-Vis Spectroscopy | [10] | |

| 3.68 eV (indirect) | DFT (HSE06 functional) | [5] | |

| 3.9 eV (direct) | UV-Vis (Nanocrystalline film) | [4] | |

| Carrier Type | p-type (hole conductor) | Hall Effect / Device Characterization | [2][8] |

| Property | Reported Value(s) | Method / Conditions | Citation(s) |

| Hole Mobility (μ) | 0.01 - 0.1 cm²/V·s | Thin-Film Transistor (TFT) | [8] |

| ~10⁻³ cm²/V·s | Time-of-Flight (ToF), out-of-plane | [11][12] | |

| up to 2.28 cm²/V·s | TFT (Lithium-doped) | [9] | |

| Electrical Conductivity (σ) | 0.01 S/m (10⁻⁴ S/cm) | - | [2] |

| ≥5 × 10⁻⁴ S/cm | - | [1] | |

| up to 764 S/cm | Four-point probe (Yttrium-doped) | [13] | |

| Work Function (Φ) | 5.0 - 5.4 eV | Photoelectron Spectroscopy / Kelvin Probe | [8] |

| ~5.3 eV | - | [8] | |

| Hole Concentration | ~7.2 x 10¹⁷ cm⁻³ | - | [14] |

| up to 3 x 10¹⁸ cm⁻³ | Chlorine-treated film | [14] |

Experimental Characterization Protocols

Accurate characterization of CuSCN's electronic properties relies on standardized experimental procedures. Detailed methodologies for key techniques are provided below.

Thin Film Preparation: Spin Coating

Spin coating is a common laboratory technique for depositing uniform thin films of CuSCN from solution.[15][16]

Protocol:

-

Solution Preparation: Prepare a saturated solution of CuSCN powder (e.g., 50 mg/mL) in a suitable solvent, such as diethyl sulfide (B99878) (DES) or aqueous ammonia.[17] Stir the solution vigorously for several hours in an inert atmosphere (e.g., a nitrogen-filled glovebox) until the powder is fully dissolved.

-

Substrate Cleaning: Thoroughly clean the substrate (e.g., quartz for UV-Vis, ITO-coated glass for devices) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.

-

Dispensing: Place the cleaned substrate on the spin coater chuck and apply a vacuum.[15] Dispense a small amount of the CuSCN solution onto the center of the substrate.

-

Spinning: Ramp up the spin coater to the desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds).[18] The final film thickness is controlled by the solution concentration, spin speed, and time.[16]

-

Annealing: Transfer the coated substrate to a hotplate and anneal at a moderate temperature (e.g., 100°C) for 10-15 minutes to remove residual solvent and improve film crystallinity.

Band Gap Determination via UV-Vis Spectroscopy

The optical band gap is determined from the absorption spectrum using a Tauc plot analysis.[19][20]

Protocol:

-

Sample Preparation: Prepare a thin film of CuSCN on a transparent substrate (e.g., quartz) as described in section 3.1.

-

Data Acquisition:

-

Place a blank, identical substrate in the spectrophotometer to record a baseline spectrum.

-

Measure the absorbance (A) spectrum of the CuSCN thin film over a suitable wavelength range (e.g., 300-800 nm).[4]

-

-

Data Analysis (Tauc Plot):

-

Convert the measured absorbance (A) to the absorption coefficient (α) using the formula: α = 2.303 * A / t, where 't' is the film thickness.

-

Convert wavelength (λ) to photon energy (hν) in eV using: hν (eV) = 1240 / λ (nm).

-

Construct the Tauc plot by graphing (αhν)¹ᐟⁿ versus hν. The exponent 'n' depends on the nature of the electronic transition:

-

n = 1/2 for a direct allowed transition.

-

n = 2 for an indirect allowed transition.[21]

-

-

Since β-CuSCN is considered an indirect bandgap material, a plot of (αhν)¹ᐟ² vs. hν is most appropriate.[6]

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)¹ᐟ² = 0). The intercept gives the optical band gap energy (Eg).[19]

-

Caption: Workflow for band gap determination using UV-Vis spectroscopy.

Carrier Properties via Hall Effect Measurement

The Hall effect provides direct measurement of carrier type, concentration, and mobility.[22][23]

Protocol:

-

Sample Preparation: Deposit a CuSCN film on an insulating substrate. Create a defined geometry, such as a Hall bar or a square for the van der Pauw method, using photolithography and etching or by using a shadow mask during deposition.[24][25]

-

Instrument Setup:

-

Place the sample in a holder with electrical contacts at the corners/ends.

-

Position the sample between the poles of an electromagnet, ensuring the magnetic field (B) will be perpendicular to the film surface.

-

Connect a constant current source across two contacts (e.g., along the length of a Hall bar) to apply the current (I).

-

Connect a high-impedance voltmeter across the other two contacts (e.g., across the width of the Hall bar) to measure the transverse Hall voltage (Vн).[23]

-

-

Measurement Procedure:

-

With B = 0, pass a current I and measure any offset voltage.

-

Apply a known magnetic field B. Measure the steady-state Hall voltage (Vн).

-

Reverse the direction of the magnetic field (-B) and remeasure Vн.

-

Reverse the direction of the current (-I) and repeat the measurements for both +B and -B.

-

Averaging the four Vн measurements minimizes errors from contact misalignment (ohmic voltage offset).[23]

-

-

Data Analysis:

-

Calculate the Hall Coefficient (Rн) using: Rн = (Vн * t) / (I * B), where 't' is the film thickness. The sign of Rн indicates the carrier type (+ for holes, - for electrons).

-

Calculate the hole concentration (p) using: p = 1 / (e * Rн), where 'e' is the elementary charge.[22]

-

Measure the film's resistivity (ρ) using a four-point probe or the van der Pauw method.

-

Calculate the Hall mobility (μн) using: μн = Rн / ρ.

-

Work Function via Kelvin Probe Force Microscopy (KPFM)

KPFM is a powerful non-contact technique for mapping the surface potential and determining the work function at the nanoscale.[26][27]

Protocol:

-

Instrument Setup: Use an Atomic Force Microscope (AFM) equipped with a KPFM module. A conductive AFM tip is required.[27]

-

Principle of Operation:

-

An AC voltage (Vac) is applied between the conductive tip and the sample, inducing an oscillating electrostatic force.

-

Simultaneously, a DC voltage (Vdc) is applied and varied by a feedback loop.

-

The feedback loop adjusts Vdc to nullify the oscillating electrostatic force. The required Vdc is equal to the Contact Potential Difference (CPD) between the tip and the sample surface (Vdc = Vcpd).[28][29]

-

-

Measurement Procedure:

-

First, the work function of the conductive tip (Φ_tip) must be calibrated using a reference sample with a known work function (e.g., freshly cleaved Highly Ordered Pyrolytic Graphite - HOPG).

-

Engage the tip and scan the surface of the CuSCN sample. The AFM records the topography and the corresponding Vcpd map simultaneously.

-

-

Data Analysis:

-

Calculate the work function of the sample (Φ_sample) using the measured CPD and the calibrated tip work function: Φ_sample = Φ_tip - e * Vcpd, where 'e' is the elementary charge.[30]

-

Caption: Workflow for work function measurement using KPFM.

References

- 1. Electronic Structure and Surface Properties of Copper Thiocyanate: A Promising Hole Transport Material for Organic Photovoltaic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper(I) thiocyanate - Wikipedia [en.wikipedia.org]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. irejournals.com [irejournals.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Improved electrical properties of cuprous thiocyanate by lithium doping and its application in perovskite solar cells [wulixb.iphy.ac.cn]

- 10. db.cngb.org [db.cngb.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determining Out-of-Plane Hole Mobility in CuSCN via the Time-of-Flight Technique To Elucidate Its Function in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chlorine-Infused Wide-Band Gap p-CuSCN/n-GaN Heterojunction Ultraviolet-Light Photodetectors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Team:Cambridge/Protocols/Spin Coating - 2011.igem.org [2011.igem.org]

- 16. louisville.edu [louisville.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. pubs.aip.org [pubs.aip.org]

- 23. physics.utoronto.ca [physics.utoronto.ca]

- 24. tau.ac.il [tau.ac.il]

- 25. qdusa.com [qdusa.com]

- 26. Kelvin probe force microscope - Wikipedia [en.wikipedia.org]

- 27. nanosurf.com [nanosurf.com]

- 28. azonano.com [azonano.com]

- 29. 19956057.fs1.hubspotusercontent-na1.net [19956057.fs1.hubspotusercontent-na1.net]

- 30. sbfisica.org.br [sbfisica.org.br]

The Emergence of a Transparent p-Type Conductor: Initial Studies on Cuprous Thiocyanate

A Technical Guide for Researchers and Drug Development Professionals

Cuprous thiocyanate (B1210189) (CuSCN) has garnered significant attention as a promising p-type semiconductor due to its unique combination of properties: a wide bandgap leading to high optical transparency, and intrinsic hole conductivity.[1][2] These characteristics make it a compelling candidate for a variety of optoelectronic applications, including as a hole transport layer (HTL) in perovskite solar cells, organic light-emitting diodes (OLEDs), and thin-film transistors.[3][4] This technical guide delves into the initial studies of CuSCN's p-type conductivity, presenting key quantitative data, detailed experimental protocols from foundational research, and visualizations of the underlying scientific workflows and relationships.

Core Electrical and Optical Properties

The intrinsic p-type conductivity of CuSCN is primarily attributed to copper vacancies within its crystal lattice, which create acceptor levels near the valence band.[2] While stoichiometric CuSCN is a semiconductor, deviations in the Cu:SCN ratio can modulate its conductivity type. A deficiency of copper enhances its p-type character.[2] The material typically exists in the more stable β-phase, which has a rhombohedral or hexagonal crystal structure, when deposited as a thin film.[5]

Initial studies have established a range of fundamental properties for CuSCN, although these can be significantly influenced by the synthesis and processing conditions. The wide bandgap, typically reported between 3.6 eV and 3.9 eV, ensures its transparency to visible light.[1][6] The hole mobility, a critical parameter for its application as an HTL, has been reported in the range of 0.01 to 0.1 cm²/V·s.[3] However, the intrinsic hole conductivity is often relatively low, necessitating various enhancement strategies.[1]

Enhancing p-Type Conductivity: Doping and Treatment Strategies

A significant body of research has focused on improving the electrical properties of CuSCN. These efforts are crucial for optimizing its performance in electronic devices. Key strategies include doping with various materials and post-deposition treatments.

Doping:

-

Yttrium Oxide (Y₂O₃): Doping with Y₂O₃ has been shown to increase electrical conductivity by substituting copper atoms. A 2% Y₂O₃ doping concentration has yielded a conductivity of 764 S·cm⁻¹.[4]

-

F4TCNQ: The strong electron-withdrawing molecule 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (F4TCNQ) has been used as a p-type dopant, leading to smoother surface morphology and improved hole mobility.[7]

-

Lithium (Li): Lithium doping has been demonstrated to reduce defect state density and increase hole concentration and mobility, with carrier mobility rising from 0.031 cm²/(V·s) in undoped films to 2.28 cm²/(V·s) with lithium doping.[8]

Post-Deposition Treatment:

-

Chlorine Gas Exposure: Exposing CuSCN thin films to chlorine gas using a dry etching system has been shown to enhance their electrical properties, achieving a maximum hole concentration of 3 × 10¹⁸ cm⁻³.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on CuSCN, highlighting the impact of different processing and doping methods on its p-type conductivity and related properties.

| Property | Undoped Value | Doped/Treated Value | Dopant/Treatment | Reference |

| Hole Mobility | 0.01–0.1 cm²/V·s | 2.28 cm²/(V·s) | Lithium (Li) | [3][8] |

| Hole Concentration | 7.2 × 10¹⁷ cm⁻³ | 3 × 10¹⁸ cm⁻³ | Chlorine (Cl₂) Gas Exposure | [6] |

| Conductivity | 0.01 S·m⁻¹ | 764 S·cm⁻¹ | 2% Yttrium Oxide (Y₂O₃) | [1][4] |

| Bandgap | 3.6–3.9 eV | 3.43 eV | 2% Yttrium Oxide (Y₂O₃) | [4][6] |

| Annealing Temperature | 62.96 S/m (at 80°C) | 15.02% PCE in PSCs (at 100°C) | Thermal Annealing | [5][9] |

| F4TCNQ Doping | 2.50 nm (surface roughness) | 1.56 nm (surface roughness) | 0.02 wt% F4TCNQ | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon initial findings. The following sections outline common experimental protocols for the synthesis and characterization of p-type CuSCN thin films.

Solution-Based Spin-Coating Synthesis of CuSCN Thin Films

This is one of the most common methods for depositing CuSCN films.

-

Precursor Solution Preparation:

-

Dissolve CuSCN powder in a suitable solvent. Diethyl sulfide (B99878) is commonly used at a concentration of around 30 mg/mL.[7] For studies involving different solvents, dipropyl sulfide has also been utilized at a concentration of 20 mg/mL.[10]

-

Stir the solution overnight at room temperature to ensure complete dissolution.[7]

-

For doped films, the dopant (e.g., Y₂O₃ or F4TCNQ) is added to the CuSCN solution at the desired weight percentage.[4][7] For instance, F4TCNQ has been introduced at 0.01, 0.02, and 0.03 wt% relative to CuSCN.[7]

-

Undissolved material can be removed by centrifugation and filtration.[10]

-

-

Substrate Preparation:

-

Substrates, such as ITO-coated glass, are sequentially cleaned. A typical procedure involves ultrasonication in deionized water, ethanol, and isopropanol.[4]

-

The substrate surface is often treated with UV-ozone for approximately 20-30 minutes to improve wettability and remove organic residues.[4][10]

-

-

Film Deposition:

-

Annealing:

-

The coated substrates are annealed to remove the solvent and improve the film quality. A common annealing temperature is 80°C for 15-30 minutes in air or under a nitrogen atmosphere.[4][10] Higher temperatures, such as 100°C for 10 minutes, have also been shown to be effective, particularly for applications in perovskite solar cells.[5]

-

Electrochemical Deposition of CuSCN Thin Films

This method allows for the direct growth of CuSCN films on a conductive substrate.

-

Electrolyte Preparation: An aqueous solution containing a copper salt and a thiocyanate source is prepared.

-

Deposition Process: A three-electrode setup is typically used, with the conductive substrate (e.g., ITO or FTO glass) as the working electrode. The deposition is carried out at room temperature. The process can be divided into stages: nucleation at a positive potential, crystal growth as the potential is shifted cathodically, and thermally activated growth at a constant potential.[11]

Characterization of p-Type Properties

-

Structural and Morphological Characterization:

-

Electrical Characterization:

-

Four-Point Probe or Hall Effect Measurements: To determine the conductivity, carrier concentration, and mobility of the CuSCN films.

-

Current-Voltage (I-V) Measurements: Used to assess the electrical characteristics of devices incorporating the CuSCN layer.[9]

-

-

Optical Characterization:

-

UV-Vis Spectroscopy: To measure the optical transmittance and absorbance, from which the bandgap can be determined using a Tauc plot.[4]

-

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and the logical relationships between synthesis parameters and the resulting properties of CuSCN films.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Electronic Structure and Surface Properties of Copper Thiocyanate: A Promising Hole Transport Material for Organic Photovoltaic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Fabrication and Characterization of Self-Powered P-I-N Perovskite Photodetectors Using Yttrium-Doped Cuprous Thiocyanate [mdpi.com]

- 5. Thermally deposited copper( i ) thiocyanate thin film: an efficient and sustainable approach for the hole transport layer in perovskite solar cells - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00034J [pubs.rsc.org]

- 6. Chlorine-Infused Wide-Band Gap p-CuSCN/n-GaN Heterojunction Ultraviolet-Light Photodetectors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Improved electrical properties of this compound by lithium doping and its application in perovskite solar cells [wulixb.iphy.ac.cn]

- 9. scispace.com [scispace.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Cuprous Thiocyanate as a Hole Transport Layer in Perovskite Solar Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of cuprous thiocyanate (B1210189) (CuSCN) as a hole transport layer (HTL) in perovskite solar cells (PSCs). CuSCN, an inorganic p-type semiconductor, presents a cost-effective and stable alternative to the commonly used organic HTL, spiro-OMeTAD.[1][2] Its high hole mobility, deep valence band, and wide bandgap contribute to efficient hole extraction and transport, leading to high power conversion efficiencies (PCEs) in PSCs.[1][3]

Overview of Cuprous Thiocyanate (CuSCN) as an HTL

This compound is a promising inorganic hole-transporting material for perovskite solar cell applications due to its robust thermal stability and high hole mobility.[4] It has a higher maximum hole mobility of about 0.1 cm²/V·s compared to spiro-OMeTAD's maximum of 6 × 10⁻⁵ cm²/V·s.[1] This, combined with its affordability and simple synthesis routes, makes it ideal for large-scale applications.[1] PSCs incorporating CuSCN have demonstrated stabilized efficiencies exceeding 20%, rivaling those of devices based on spiro-OMeTAD.[5]

However, challenges exist, particularly with solution-based deposition methods where the solvents used for CuSCN can potentially damage the underlying perovskite layer.[5][6] Research has focused on optimizing deposition techniques and introducing interfacial layers to mitigate these issues and enhance device stability and performance.[4][5]

Data Presentation: Performance of Perovskite Solar Cells with CuSCN HTL

The following table summarizes the performance of perovskite solar cells utilizing CuSCN as the hole transport layer, categorized by the deposition technique.

| Deposition Technique | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| Dynamic Spin-Coating | FTO/TiO₂/Perovskite/CuSCN/Au | 20.3 | 1.103 | 23.40 | 77.2 | [5] |

| Spin-Coating | FTO/TiO₂/Perovskite/CuSCN/Au | 18.0 | - | - | - | [7] |

| Spin-Coating (Li-doped) | FTO/TiO₂/Perovskite/Li:CuSCN/Au | 20.65 | 1.075 | - | - | [8] |

| Spin-Coating | FTO/cTiO₂/mTiO₂/Perovskite/CuSCN/Au | 19.85 | - | - | - | [4] |

| Thermal Deposition | ITO/CuSCN/MAPbI₃/PC₆₁BM/BCP/Ag | 15.71 | 1.01 | 20.2 | 77 | [3][9] |

| Spray Deposition | FTO/TiO₂/Perovskite/CuSCN/Au | 17.10 | 1.013 | 23.10 | 73.1 | [10] |

| Doctor Blading | FTO/TiO₂/Perovskite/CuSCN/Au | 16.6 | - | - | - | [1] |

| Doctor Blading | FTO/TiO₂/Perovskite/CuSCN/Au | 12.4 | - | - | - | [3] |

| Flexible (Carbon Electrode) | PEN/ITO/SnO₂/Perovskite/CuSCN/Carbon | 9.4 | - | - | - | [11] |

Experimental Protocols

Detailed methodologies for the most common CuSCN deposition techniques are provided below.

Solution-Based Deposition: Spin-Coating

This is the most widely reported method for depositing CuSCN layers.

Protocol 1: Standard Spin-Coating

-

Precursor Solution Preparation:

-

Dissolve 30 mg of CuSCN (98% purity) in 1 mL of diethyl sulfide (B99878) (DES).[4]

-

Stir the solution vigorously for several hours in an inert atmosphere (e.g., nitrogen-filled glovebox) until the CuSCN is fully dissolved.

-

-

Deposition:

-

Deposit the CuSCN solution onto the perovskite layer via spin-coating. A typical two-step program is:

-

Step 1: 1000 rpm for 10 seconds.

-

Step 2: 6000 rpm for 20 seconds.[4]

-

-

During the second step, at the 10-second mark, dispense 120 µL of an anhydrous anti-solvent like chlorobenzene (B131634) (CB) onto the spinning substrate.[4][12]

-

-

Annealing:

Protocol 2: Li-Doped CuSCN for Enhanced Performance

-

Precursor Solution Preparation:

-

Prepare a stock solution of CuSCN in DES as described in Protocol 1.

-

Prepare a separate stock solution of a lithium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide - Li-TFSI) in a suitable solvent like acetonitrile.

-

Add the desired volume of the lithium salt solution to the CuSCN solution to achieve the target doping concentration (e.g., 0.33% Li-doped CuSCN).[8]

-

-

Deposition and Annealing:

-

Follow the deposition and annealing steps outlined in Protocol 1. The resulting film will be approximately 60 nm thick.[8]

-

Solution-Based Deposition: Spray Deposition

Spray deposition is a scalable technique suitable for large-area device fabrication.

-

Precursor Solution Preparation:

-

Deposition:

-

Use an automated spray system in a controlled environment.

-

The perovskite-coated substrate is typically heated during deposition (e.g., to 80°C).

-

Spray the CuSCN solution onto the substrate. The number of spray cycles will determine the final film thickness. A thickness of approximately 50 nm is often targeted.[1][10]

-

-

Annealing:

-

After spraying, anneal the film at a temperature of around 100°C for 10-15 minutes.

-

Solvent-Free Deposition: Thermal Evaporation

This method avoids the use of solvents that can damage the perovskite layer.

-

Substrate and Source Preparation:

-

Place the perovskite-coated substrates in a high-vacuum thermal evaporation chamber.

-

Load high-purity CuSCN powder into a suitable evaporation source (e.g., a tungsten boat).

-

-

Deposition:

-

Post-Deposition Annealing:

Visualizations

Device Architecture and Energy Level Diagram

Caption: Device architecture and corresponding energy level diagram for a typical n-i-p perovskite solar cell with a CuSCN HTL.

Experimental Workflow: Solution-Based vs. Thermal Deposition

References

- 1. mdpi.com [mdpi.com]

- 2. chalcogen.ro [chalcogen.ro]

- 3. Thermally deposited copper( i ) thiocyanate thin film: an efficient and sustainable approach for the hole transport layer in perovskite solar cells - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00034J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. infoscience.epfl.ch [infoscience.epfl.ch]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Stability of CuSCN Hole Conductor-Based Perovskite Solar Cells. | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Thermally deposited copper(i) thiocyanate thin film: an efficient and sustainable approach for the hole transport layer in perovskite solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]